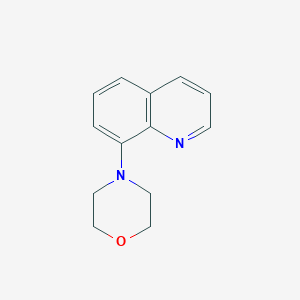
4-(Quinolin-8-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Quinolin-8-yl)morpholine is a compound that combines the structural features of quinoline and morpholine. Quinoline is a nitrogen-containing heterocyclic aromatic compound, while morpholine is a saturated heterocyclic amine. The fusion of these two structures results in a compound with unique chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-8-yl)morpholine typically involves the reaction of 8-chloroquinoline with morpholine. One common method involves heating 8-chloroquinoline with morpholine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. This reaction results in the substitution of the chlorine atom with the morpholine group, yielding this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(Quinolin-8-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinoline derivatives.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate and solvents like DMF or dichloromethane.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-(Quinolin-8-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antibacterial, antifungal, and antiparasitic activities.
Biological Studies: The compound is used in studying the interactions with biological targets such as enzymes and receptors.
Chemical Biology: It is employed in the development of chemical probes for investigating biological pathways.
Material Science: The compound’s unique structure makes it useful in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 4-(Quinolin-8-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The morpholine group can enhance the compound’s binding affinity and selectivity for its target.
類似化合物との比較
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic aromatic compound with various biological activities.
Morpholine: A saturated heterocyclic amine used in pharmaceuticals and as a chemical intermediate.
4-(Quinolin-4-yl)morpholine: A similar compound with a morpholine group attached at the 4-position of quinoline.
Uniqueness
4-(Quinolin-8-yl)morpholine is unique due to the specific position of the morpholine group on the quinoline ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with biological targets and distinct pharmacological profiles compared to other quinoline-morpholine derivatives .
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
4-quinolin-8-ylmorpholine |
InChI |
InChI=1S/C13H14N2O/c1-3-11-4-2-6-14-13(11)12(5-1)15-7-9-16-10-8-15/h1-6H,7-10H2 |
InChIキー |
KKHKJDVADVEDRR-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


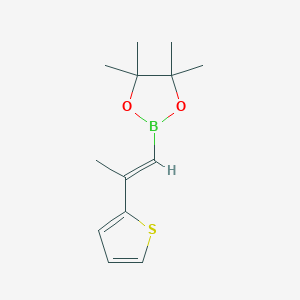
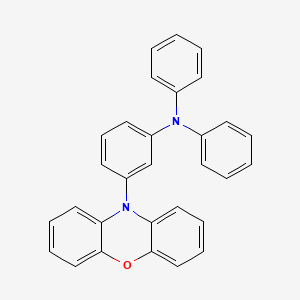
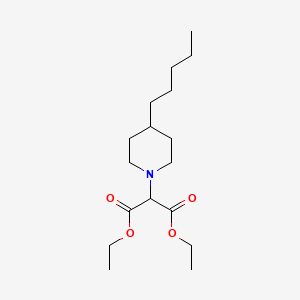
![4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol](/img/structure/B14136762.png)
![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)
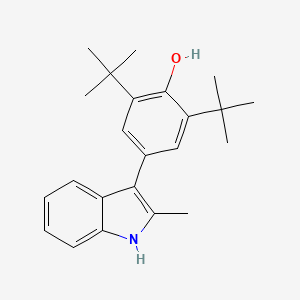
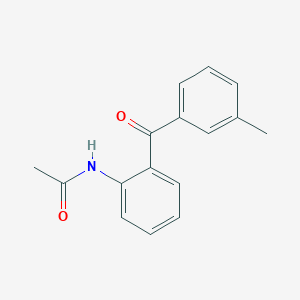
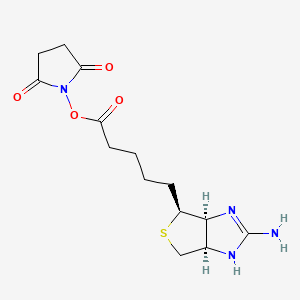
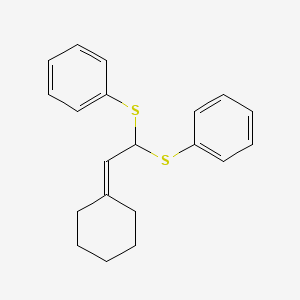
![4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine](/img/structure/B14136809.png)
![2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B14136818.png)
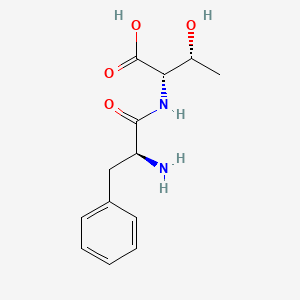
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one](/img/structure/B14136827.png)
